molecular formula C22H18FN5O5S B12220386 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12220386
M. Wt: 483.5 g/mol
InChI Key: PKHCRWKJURZRQK-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a pyridazine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the oxazole derivative with a sulfonyl chloride in the presence of a base.

    Formation of the pyridazine ring: This can be accomplished through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Final coupling step: The final product is obtained by coupling the intermediate compounds under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of drugs for various therapeutic areas.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Properties

Molecular Formula

C22H18FN5O5S

Molecular Weight

483.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H18FN5O5S/c1-13-14(2)26-33-22(13)27-34(31,32)18-9-5-16(6-10-18)24-21(30)20-19(29)11-12-28(25-20)17-7-3-15(23)4-8-17/h3-12,27H,1-2H3,(H,24,30)

InChI Key

PKHCRWKJURZRQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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